2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
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Overview
Description
2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound that features a trifluoromethyl group and a benzamide moietyThe trifluoromethyl group is known for its significant electronegativity and ability to influence the biological activity of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple stepsThis process can be achieved using reagents such as trifluoromethyl iodide and a radical initiator .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of biological pathways is required.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzamide: Shares the trifluoromethyl group but lacks the oxazepin moiety.
Trimethylbenzamide: Contains the trimethyl group but lacks the trifluoromethyl group.
Oxazepinylbenzamide: Contains the oxazepin moiety but lacks the trifluoromethyl group.
Uniqueness
2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is unique due to the combination of its trifluoromethyl group and oxazepin moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (commonly referred to as compound X ) is a complex organic molecule notable for its potential biological activities. This article reviews existing research on its biological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of compound X is C20H19F3N2O3, with a molecular weight of approximately 392.4 g/mol. The presence of a trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical for biological activity.
Research indicates that compound X may interact with specific biological targets involved in cellular signaling pathways. The trifluoromethyl group enhances binding interactions through hydrophobic contacts with target proteins, potentially influencing enzyme activity and receptor interactions.
Antitumor Activity
Several studies have highlighted the antitumor potential of compound X. Its structural characteristics allow it to modulate kinase activity, making it a candidate for targeted cancer therapies. For instance:
- In vitro studies demonstrated that compound X exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis and necrosis pathways.
- In vivo studies using human tumor xenografts showed promising results in reducing tumor size with minimal toxicity to surrounding tissues.
Enzyme Inhibition
Compound X has been identified as a potential inhibitor of thymidylate synthase (TS), an essential enzyme in nucleotide synthesis:
- Mechanistic studies revealed that compound X binds to TS with high affinity, leading to decreased enzyme activity and subsequent inhibition of DNA synthesis in cancer cells .
Interaction with Kinases
The ability of compound X to inhibit specific kinases has been explored:
- Binding affinity assays indicate that compound X selectively inhibits certain kinases involved in cancer cell proliferation and survival .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antitumor effects | Compound X reduced tumor growth in xenograft models by inducing apoptosis. |
Study 2 | Enzyme inhibition | Demonstrated that compound X effectively inhibits thymidylate synthase activity in vitro. |
Study 3 | Kinase inhibition | Highlighted the selective inhibition of key kinases by compound X, suggesting a role in targeted therapy. |
Properties
IUPAC Name |
2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-19(2)11-28-16-10-12(8-9-15(16)25(3)18(19)27)24-17(26)13-6-4-5-7-14(13)20(21,22)23/h4-10H,11H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQUVVQKCPJMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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